molecular formula C12H13N3O B11801204 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide

1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B11801204
M. Wt: 215.25 g/mol
InChI Key: LAEYBZGPCVZEDV-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

1-(4-ethylphenyl)imidazole-4-carboxamide

InChI

InChI=1S/C12H13N3O/c1-2-9-3-5-10(6-4-9)15-7-11(12(13)16)14-8-15/h3-8H,2H2,1H3,(H2,13,16)

InChI Key

LAEYBZGPCVZEDV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=C2)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Properties of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide is a synthetic derivative of imidazole-4-carboxamide (ICA) , a naturally occurring bioactive compound known as a "fairy chemical." While the parent ICA scaffold exhibits significant biological activity—including the inhibition of the Axl receptor tyrosine kinase and immune checkpoint molecules (PD-L1)—its high polarity limits membrane permeability. The 1-(4-ethylphenyl) derivative introduces a lipophilic aryl moiety, modulating the compound's physicochemical profile to enhance bioavailability while retaining the pharmacophore essential for onco-immunology and purine antimetabolite activity.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthesis pathways, and experimental characterization protocols, serving as a foundational resource for its development as a chemical probe or therapeutic lead.

Molecular Identity & Structural Core

The molecule consists of an imidazole heterocycle substituted at the N1 position with a para-ethylphenyl group and at the C4 position with a primary carboxamide.

PropertyDetail
Chemical Name 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide
CAS Registry Number Not formally assigned (Analog: 1427012-11-0 for ortho-isomer)
Molecular Formula C₁₂H₁₃N₃O
Molecular Weight 215.25 g/mol
SMILES CCc1ccc(cc1)n2cnc(c2)C(=O)N
InChI Key Predicted:IQYMOCPZCUBALG-UHFFFAOYSA-N
Core Scaffold Imidazole-4-carboxamide (ICA)
Structural Analysis
  • H-Bond Donors (HBD): 2 (Amide -NH₂).

  • H-Bond Acceptors (HBA): 3 (Imidazole N3, Amide O, Amide N).

  • Rotatable Bonds: 3 (Ethyl-Phenyl bond, Phenyl-N1 bond, Amide-C4 bond).

  • Topological Polar Surface Area (TPSA): ~58.2 Ų (Moderate polarity, good oral bioavailability potential).

Physicochemical Profiling

Understanding the solubility and ionization behavior is critical for assay development and formulation.

Solubility & Lipophilicity

Unlike the highly water-soluble parent ICA, the 4-ethylphenyl derivative exhibits a "Goldilocks" lipophilicity—sufficient for passive membrane transport but soluble enough for aqueous formulation with co-solvents.

Solvent SystemSolubility ClassificationEst. Concentration (25°C)
Water (pH 7.4) Low/Moderate0.5 – 1.5 mg/mL
DMSO High>50 mg/mL
Ethanol Moderate10 – 25 mg/mL
0.1 M HCl High (Protonated)>20 mg/mL
  • LogP (Predicted): 1.9 – 2.2

    • Rationale: The parent ICA has a LogP ≈ -1.0 (very polar). The addition of a phenyl ring (+1.[1]9) and an ethyl group (+1.[2]0) shifts the partition coefficient into the optimal range for drug-likeness (Lipinski’s Rule of 5 compliant).

Ionization (pKa)

The compound possesses two relevant ionization centers:

  • Imidazole N3 (Basic): pKa ≈ 5.5 – 6.0.

    • Effect: At physiological pH (7.4), the molecule is primarily neutral (unprotonated), facilitating membrane permeation. In acidic environments (stomach pH 1-2), it becomes protonated and highly soluble.

  • Amide Nitrogen (Acidic): pKa > 14 (Negligible under physiological conditions).

Solid-State Properties
  • Physical State: Crystalline solid.

  • Melting Point: Predicted range 185°C – 195°C .

    • Note: 1-Aryl-imidazole-4-carboxamides generally exhibit high melting points due to strong intermolecular hydrogen bonding (amide-dimer formation) and π-π stacking of the aryl rings.

Synthesis & Manufacturing Workflow

The synthesis leverages C-H arylation , a modern, atom-economical approach that avoids pre-functionalized imidazole precursors. This method is superior to classical nucleophilic substitution, which often suffers from N1/N3 regioselectivity issues.

Synthetic Pathway (Graphviz)

SynthesisPathway cluster_conditions Key Reaction Parameters Precursor Ethyl Imidazole-4-carboxylate (Starting Material) Intermediate Ethyl 1-(4-ethylphenyl) -1H-imidazole-4-carboxylate Precursor->Intermediate Chan-Lam Coupling (C-N Bond Formation) Reagent1 4-Ethylphenylboronic acid (Cu Catalyst, Base) Reagent1->Intermediate Product 1-(4-Ethylphenyl)-1H- imidazole-4-carboxamide Intermediate->Product Ammonolysis (Ester to Amide) Reagent2 Ammonia (NH3) (Methanol, Pressure) Reagent2->Product Params Step 1: Cu(OAc)2, Pyridine, O2, 25°C Step 2: NH3/MeOH, 80°C, Sealed Tube

Figure 1: Two-step synthesis via Chan-Lam coupling and ammonolysis. This route ensures N1-regioselectivity.

Detailed Protocol
  • N-Arylation (Chan-Lam Coupling): React ethyl imidazole-4-carboxylate with 4-ethylphenylboronic acid using Cu(OAc)₂ (1.0 eq) and pyridine (2.0 eq) in DCM under an oxygen atmosphere. This mild condition selectively yields the N1-isomer.

  • Ammonolysis: Treat the intermediate ester with 7N ammonia in methanol in a sealed pressure vessel at 80°C for 12 hours.

  • Purification: Recrystallization from ethanol/water to remove trace copper and boronic acid byproducts.

Biological Context & Mechanism

This compound is a lipophilic analog of Imidazole-4-carboxamide (ICA) , a "fairy chemical" recently identified as a modulator of the Axl/PD-L1 axis in oncology.

Mechanism of Action
  • Primary Target: Axl Receptor Tyrosine Kinase . Inhibition of Axl prevents the downstream signaling that drives drug resistance and metastasis.

  • Immune Modulation: Downregulates PD-L1 expression on tumor cells, potentially sensitizing "cold" tumors to T-cell mediated killing.

  • Metabolic Antagonism: As a structural analog of AICA (aminoimidazole carboxamide), it may also interfere with de novo purine biosynthesis, providing a secondary cytotoxic mechanism.

Biological Pathway Diagram (Graphviz)

BioMechanism Compound 1-(4-Ethylphenyl)-1H- imidazole-4-carboxamide Target Axl Receptor (Tyrosine Kinase) Compound->Target Inhibits Pathway PI3K/AKT & NF-κB Signaling Target->Pathway Blocks Activation Effect1 Downregulation of PD-L1 Expression Pathway->Effect1 Transcriptional Repression Effect2 Inhibition of Epithelial-Mesenchymal Transition (EMT) Pathway->Effect2 Modulation Outcome Tumor Sensitization & Reduced Metastasis Effect1->Outcome Effect2->Outcome

Figure 2: Proposed mechanism of action targeting the Axl/PD-L1 axis to reverse immune evasion.

Experimental Protocols

Thermodynamic Solubility Assay

Objective: Determine the equilibrium solubility in PBS (pH 7.4).

  • Preparation: Weigh 5 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of PBS (pH 7.4).

  • Incubation: Shake at 25°C for 24 hours (300 rpm).

  • Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant 1:10 with acetonitrile and analyze via HPLC-UV (254 nm).

    • Control: Use a standard curve prepared in DMSO.

Chemical Stability (Hydrolysis)

Objective: Assess the stability of the carboxamide group.

  • Stock: Prepare a 10 mM stock in DMSO.

  • Conditions: Dilute to 100 µM in:

    • 0.1 M HCl (pH 1)

    • PBS (pH 7.4)

    • 0.1 M NaOH (pH 13)

  • Sampling: Incubate at 37°C. Aliquot at 0, 4, 24, and 48 hours.

  • Analysis: Analyze by LC-MS.

    • Expectation: Stable at pH 7.4. Slow hydrolysis to the carboxylic acid (carboxylic acid derivative) may occur at pH 1 and pH 13 over 24+ hours.

References

  • Choi, J. H., et al. (2022). "The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma." Cells, 11(3), 374.

  • Asaftei, S., et al. (2023). "C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity."[3] Canadian Journal of Chemistry, 101, 449–452.

  • PubChem Compound Summary. (2025). "1-ethyl-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide (Analog Data)." National Center for Biotechnology Information.

  • Al-Mulla, A. (2017). "Rational Design and Synthesis of 1-(Arylideneamino)-4-Aryl-1H-Imidazole-2-Amine Derivatives." Amanote Research.

Sources

Chemical structure and bonding analysis of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Bonding of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide

Abstract: This technical guide provides a comprehensive analysis of the chemical structure, bonding, and physicochemical properties of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the sophisticated methodologies required for its structural elucidation and explores the intricate relationship between its molecular architecture and potential pharmacological function. We will examine the molecule through the lenses of advanced spectroscopic techniques, single-crystal X-ray crystallography, and computational modeling, offering both theoretical grounding and practical, field-proven experimental protocols.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic configuration, aromatic character, and ability to engage in various non-covalent interactions make it a versatile scaffold for drug design.[1][3] Imidazole-containing compounds exhibit a vast spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[3][4][5] The molecule 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide combines three key structural motifs: the biologically active imidazole core, a hydrogen-bonding carboxamide group, and a lipophilic 4-ethylphenyl substituent. Understanding the interplay of these components at a molecular level is paramount for predicting and optimizing its behavior in a biological system. This guide offers an in-depth characterization of its structure and bonding, providing a foundational framework for future research and development.

Molecular Structure Elucidation: A Multi-Technique Approach

Confirming the precise chemical structure of a novel compound is a critical, non-negotiable step in chemical and pharmaceutical research. A single technique is rarely sufficient; instead, a confluence of analytical data provides the necessary validation. The workflow for characterizing 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide integrates several spectroscopic and crystallographic methods to build a complete and unambiguous structural picture.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Integration Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR IR Spectroscopy Purification->IR XRay X-ray Crystallography Purification->XRay Validation Structure Confirmation & Purity Assessment NMR->Validation MS->Validation IR->Validation XRay->Validation

Figure 1: A generalized workflow for the synthesis and comprehensive structural characterization of novel organic compounds.

Spectroscopic Characterization

Spectroscopic techniques provide the foundational pieces of the structural puzzle by probing how the molecule interacts with electromagnetic radiation.[6] Each method offers unique insights into the molecule's connectivity, functional groups, and atomic framework.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can map out the precise connectivity of atoms.

  • ¹H NMR Spectroscopy: This technique provides detailed information about the chemical environment of each proton. The spectrum of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide is expected to show distinct signals for the ethyl group (a triplet and a quartet), the aromatic protons on the phenyl and imidazole rings (as doublets and singlets), and the exchangeable protons of the carboxamide group.

  • ¹³C NMR Spectroscopy: This provides information on the different carbon environments. The spectrum will display unique signals for the carbons of the ethyl group, the aromatic carbons of the phenyl and imidazole rings, and the carbonyl carbon of the carboxamide group, which typically appears significantly downfield.[7]

Table 1: Predicted NMR Spectral Data for 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide

Group¹H NMR (Predicted δ, ppm)¹³C NMR (Predicted δ, ppm)Rationale
Ethyl (-CH₂)~2.7 (quartet)~29Adjacent to the phenyl ring and a methyl group.
Ethyl (-CH₃)~1.2 (triplet)~15Aliphatic methyl group adjacent to a methylene group.
Phenyl Ring~7.3-7.5 (multiplet)~128-145Aromatic protons and carbons in a disubstituted ring.
Imidazole H-2~8.0 (singlet)~138Proton at C2 is typically downfield.
Imidazole H-5~7.8 (singlet)~120Proton at C5 is influenced by adjacent nitrogen and carboxamide.
Carboxamide (-C=O)N/A~165Carbonyl carbon, highly deshielded.
Carboxamide (-NH₂)~7.0-7.5 (broad singlet, 2H)N/AExchangeable protons, often broad.

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Table 2: Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretch3400-3100 (two bands)
C-H (Aromatic)Stretch3100-3000
C-H (Aliphatic)Stretch3000-2850
C=O (Amide I)Stretch~1680
N-H (Amide II)Bend~1620
C=N, C=C (Aromatic)Stretch1600-1450

2.1.3. Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and elemental composition of a compound.[6] High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer corroborating evidence for the proposed structure.

Single-Crystal X-ray Crystallography

While spectroscopic methods infer connectivity, single-crystal X-ray crystallography provides definitive, three-dimensional proof of the molecular structure.[8] This technique maps the electron density of a crystalline solid, revealing precise bond lengths, bond angles, and torsional angles.[9]

Causality Behind Experimental Choice: To unequivocally determine the spatial arrangement of the ethylphenyl group relative to the imidazole ring and to map the intermolecular hydrogen bonding network facilitated by the carboxamide group, X-ray crystallography is the gold standard.[8] This information is crucial for understanding potential drug-receptor interactions. The primary challenge lies in growing high-quality single crystals suitable for diffraction.[8]

The resulting crystal structure would be expected to reveal:

  • Planarity: The degree of planarity of the imidazole ring.

  • Conformation: The dihedral angle between the imidazole and the 4-ethylphenyl rings.

  • Intermolecular Interactions: The presence of hydrogen bonding dimers or chains involving the carboxamide -NH₂ and C=O groups, which are critical for crystal packing and can mimic interactions in a biological active site.

Bonding and Electronic Properties: A Computational Perspective

To complement experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic nature of the molecule.[10][11] DFT calculations can predict geometries, vibrational frequencies, and electronic properties like the distribution of charge and the energies of frontier molecular orbitals.[12][13]

G cluster_Hbond Hydrogen Bonding Interaction Mol1 Molecule A (C=O···H-N) Mol2 Molecule B (N-H···O=C) Mol1->Mol2 Intermolecular Hydrogen Bond Mol2->Mol1 Intermolecular Hydrogen Bond

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthesis Protocol

Topic: A Validated, Step-by-Step Protocol for the Synthesis of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide, a substituted imidazole derivative of interest to researchers in medicinal chemistry and drug discovery. The synthesis commences with a copper-catalyzed Ullmann-type N-arylation reaction to form the C-N bond between 4-iodo-ethylbenzene and imidazole-4-carbonitrile. This is followed by a controlled acid-catalyzed hydrolysis of the nitrile intermediate to yield the target carboxamide. This guide offers in-depth procedural details, explains the chemical rationale behind key steps, and includes comprehensive characterization guidelines to ensure the synthesis of a high-purity final product.

Introduction & Scientific Rationale

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The target molecule, 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide, combines this privileged heterocycle with a carboxamide functional group, a common hydrogen bond donor/acceptor, and an ethylphenyl substituent, which can modulate lipophilicity and van der Waals interactions. The synthesis strategy is designed for robustness and accessibility, employing well-established transformations.

The chosen synthetic route involves two key transformations:

  • Ullmann Condensation: This classic copper-catalyzed cross-coupling reaction is an effective method for forming carbon-nitrogen bonds between aryl halides and N-heterocycles like imidazole.[3][4][5] While modern palladium-catalyzed methods exist, the Ullmann-type reaction is often cost-effective and highly efficient for specific substrates, particularly with the use of appropriate ligands to improve reaction rates and yields at lower temperatures.[6][7] We utilize a copper(I) iodide catalyst with 1,10-phenanthroline as a ligand to facilitate the coupling of 4-iodo-ethylbenzene with imidazole-4-carbonitrile.

  • Controlled Nitrile Hydrolysis: The conversion of the intermediate nitrile to the final carboxamide is a critical step. Nitriles can be fully hydrolyzed to carboxylic acids under harsh acidic or basic conditions.[8][9] However, by carefully controlling the reaction conditions—specifically, by using concentrated sulfuric acid at a moderate temperature and for a limited duration—the reaction can be stopped at the intermediate amide stage.[10] This method avoids the need for a separate amidation step from a carboxylic acid, thus improving atom economy and simplifying the overall process.

Overall Synthetic Workflow

The logical flow of the synthesis, from starting materials to the final purified product, is outlined below. This workflow includes the two primary reaction steps followed by necessary purification and characterization stages.

SynthesisWorkflow cluster_step1 Part A: N-Arylation (Ullmann Condensation) cluster_step2 Part B: Nitrile Hydrolysis SM1 4-Iodo-ethylbenzene + Imidazole-4-carbonitrile Reaction1 CuI, 1,10-Phenanthroline K2CO3, DMF 110 °C, 24h SM1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Silica Gel Column Chromatography Workup1->Purification1 Intermediate Intermediate: 1-(4-Ethylphenyl)-1H- imidazole-4-carbonitrile Purification1->Intermediate Reaction2 Conc. H2SO4 90 °C, 1.5h Intermediate->Reaction2 Proceed to Hydrolysis Workup2 Quenching (Ice) & Neutralization (NaOH) Reaction2->Workup2 Purification2 Recrystallization Workup2->Purification2 FinalProduct Final Product: 1-(4-Ethylphenyl)-1H- imidazole-4-carboxamide Purification2->FinalProduct

Sources

Troubleshooting & Optimization

Improving reaction yields for 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide

Welcome to the technical support resource for researchers engaged in the synthesis of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this multi-step synthesis and optimize your reaction yields.

The synthesis of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide is typically approached via a two-step sequence:

  • N-Arylation: The introduction of the 4-ethylphenyl group onto the N-1 position of an imidazole-4-carboxylate ester.

  • Amidation: The conversion of the resulting ester into the primary carboxamide.

This guide is structured to address potential challenges in each of these critical steps.

Part 1: Troubleshooting the N-Arylation of Ethyl Imidazole-4-carboxylate

The key step in this synthesis is the formation of the C-N bond between the imidazole ring and the 4-ethylphenyl group. Copper-catalyzed Ullmann-type couplings or Palladium-catalyzed Buchwald-Hartwig aminations are the most common strategies.[1][2][3] Each comes with its own set of challenges.

Visualizing the N-Arylation Workflow

cluster_start Starting Materials cluster_reaction N-Arylation Reaction cluster_product Intermediate Product A Ethyl Imidazole-4-carboxylate D Select Catalyst System (e.g., Cu(OAc)2 or Pd(OAc)2/Ligand) A->D B 4-Ethylphenylboronic Acid (Chan-Lam Coupling) B->D C 4-Iodoethylbenzene (Ullmann/Buchwald-Hartwig) C->D E Optimize Base & Solvent (e.g., K2CO3 in DMF/Toluene) D->E F Reaction at Elevated Temperature (e.g., 80-120 °C) E->F G Ethyl 1-(4-Ethylphenyl)-1H- imidazole-4-carboxylate F->G cluster_start Starting Material cluster_reaction Amidation Reaction cluster_product Final Product A Ethyl 1-(4-Ethylphenyl)-1H- imidazole-4-carboxylate B Select Ammonia Source (e.g., NH3 in MeOH, NH4OH) A->B C Reaction in Sealed Vessel (if using gaseous NH3) or at elevated temperature B->C D 1-(4-Ethylphenyl)-1H- imidazole-4-carboxamide C->D

Sources

Minimizing byproduct formation during imidazole-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazole-4-carboxamide Synthesis

A Guide to Minimizing Byproduct Formation and Troubleshooting Common Synthetic Challenges

Welcome to the Technical Support Center for Imidazole-4-carboxamide Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, field-proven insights, and practical troubleshooting strategies to help you optimize your synthetic protocols and minimize the formation of unwanted byproducts.

This guide is structured to address the most common challenges encountered during the synthesis of imidazole-4-carboxamide, with a focus on understanding the underlying chemical principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of imidazole-4-carboxamide. Each issue is presented in a question-and-answer format, followed by a detailed explanation of the probable causes and step-by-step protocols for resolution.

Issue 1: My final product is contaminated with imidazole-4-carboxylic acid.

Q: After completing my synthesis and purification, I've identified imidazole-4-carboxylic acid as a significant impurity in my imidazole-4-carboxamide product. What causes this, and how can I prevent it?

A: The presence of imidazole-4-carboxylic acid is one of the most common byproduct issues in this synthesis. It arises from the hydrolysis of the target carboxamide group. This can occur during the reaction itself or during workup and purification, especially under harsh pH and temperature conditions.[1][2]

Causality and Mechanism:

The amide bond in imidazole-4-carboxamide is susceptible to both acid- and base-catalyzed hydrolysis.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then attack this carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylic acid and ammonia.[3]

  • Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide ion directly attacks the carbonyl carbon of the amide. This also forms a tetrahedral intermediate, which then eliminates an amide ion. A final proton transfer results in the formation of the carboxylate salt and ammonia. The salt is then protonated during acidic workup to yield the carboxylic acid.

dot

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Acid_Start Imidazole-4-carboxamide Acid_Protonation Protonated Amide Acid_Start->Acid_Protonation + H+ Acid_Attack Tetrahedral Intermediate Acid_Protonation->Acid_Attack + H2O Acid_End Imidazole-4-carboxylic Acid + NH4+ Acid_Attack->Acid_End - H+ Base_Start Imidazole-4-carboxamide Base_Attack Tetrahedral Intermediate Base_Start->Base_Attack + OH- Base_Elimination Carboxylate + NH3 Base_Attack->Base_Elimination Base_End Imidazole-4-carboxylic Acid Base_Elimination->Base_End + H+ (workup)

Caption: Mechanisms of Acid- and Base-Catalyzed Amide Hydrolysis.

Preventative Measures and Protocols:

  • Control of Reaction pH:

    • If your synthesis involves a final hydrolysis step of a nitrile precursor (e.g., 4-cyano-imidazole-5-carboxamide), carefully control the concentration of the base (e.g., NaOH) and the reaction temperature.[4] Milder conditions are less likely to promote over-hydrolysis of the newly formed amide.

    • During workup, neutralize the reaction mixture carefully and avoid strongly acidic or basic conditions for extended periods.

  • Temperature Management:

    • Perform hydrolysis reactions at the lowest effective temperature. High temperatures significantly accelerate the rate of amide hydrolysis.

  • Purification Strategy:

    • Imidazole-4-carboxylic acid is generally more polar than imidazole-4-carboxamide. This difference can be exploited for purification.

    • Recrystallization: Recrystallization from a suitable solvent system can be effective. Since the carboxylic acid has different solubility profiles, it may remain in the mother liquor or precipitate under different conditions.

    • Column Chromatography: Silica gel chromatography can be used to separate the more polar carboxylic acid from the desired carboxamide.[5]

Troubleshooting Protocol: Removal of Imidazole-4-carboxylic Acid

  • Dissolution: Dissolve the crude product in a minimum amount of a suitable solvent system, such as a mixture of methanol and dichloromethane.

  • Slurry with a Mild Base: Add a mild solid-supported base (e.g., basic alumina or a polymer-supported amine) to the solution and stir. The imidazole-4-carboxylic acid will preferentially react with the base and be adsorbed onto the solid support.

  • Filtration: Filter the mixture to remove the solid support with the bound carboxylic acid.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the purified imidazole-4-carboxamide.

  • Purity Check: Analyze the purity of the product by HPLC or LC-MS/MS.[6][7]

Issue 2: My reaction yields are consistently low, and I have a significant amount of unreacted starting material.

Q: I am attempting a synthesis of imidazole-4-carboxamide from diaminomaleonitrile and formamide, but my yields are poor, and I recover a large portion of my starting materials. What factors could be contributing to this?

A: Low conversion in the synthesis from diaminomaleonitrile and formamide is often related to suboptimal reaction conditions, particularly temperature and reaction time. This reaction is a type of Traube purine synthesis, which involves the cyclization of a diamine with a one-carbon source.[2][7][8][9]

Causality and Key Parameters:

  • Reaction Temperature: This cyclization typically requires high temperatures to proceed at a reasonable rate. Insufficient heating will result in a sluggish reaction and low conversion.

  • Reaction Time: The reaction may require several hours to reach completion. Premature termination of the reaction will lead to a mixture of starting materials and product.

  • Purity of Starting Materials: Impurities in the diaminomaleonitrile or formamide can interfere with the reaction.

  • Moisture: The presence of excessive water can potentially hydrolyze intermediates or affect the reactivity of the starting materials.

Table 1: Impact of Reaction Parameters on Yield

ParameterSuboptimal ConditionConsequenceRecommended Action
Temperature Too low (< 150 °C)Low reaction rate, incomplete conversionIncrease temperature to the optimal range (typically 180-210 °C)
Reaction Time Too shortIncomplete reaction, high levels of starting materialMonitor the reaction by TLC or HPLC and continue until starting materials are consumed
Reagent Ratio Incorrect stoichiometryUnreacted starting materialEnsure the correct molar ratio of diaminomaleonitrile to formamide is used
Solvent Inappropriate solventPoor solubility of reactants, side reactionsUse a high-boiling, inert solvent if necessary

Troubleshooting Protocol: Optimizing the Reaction

  • Temperature and Time Study:

    • Set up a series of small-scale reactions at different temperatures (e.g., 180 °C, 190 °C, 200 °C).

    • Monitor the progress of each reaction over time using a suitable analytical technique (e.g., TLC with a polar solvent system or HPLC).

    • Identify the temperature and time that give the highest conversion to the desired product with minimal byproduct formation.

  • Ensure Anhydrous Conditions:

    • Dry all glassware thoroughly before use.

    • Use anhydrous grade formamide or distill it before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Purity of Diaminomaleonitrile:

    • Ensure the diaminomaleonitrile is of high purity. If necessary, recrystallize it before use.

dot

Optimization_Workflow Start Low Yield of Imidazole-4-carboxamide Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Optimize_Temp Increase Temperature Check_Temp->Optimize_Temp No Check_Purity Are Starting Materials Pure? Check_Time->Check_Purity Yes Optimize_Time Increase Reaction Time Check_Time->Optimize_Time No Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Monitor_Reaction Monitor by TLC/HPLC Check_Purity->Monitor_Reaction Yes Optimize_Temp->Monitor_Reaction Optimize_Time->Monitor_Reaction Purify_Reagents->Monitor_Reaction End Improved Yield Monitor_Reaction->End

Caption: Troubleshooting Workflow for Low Reaction Yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to imidazole-4-carboxamide?

A1: The most prevalent synthetic strategies include:

  • From Diaminomaleonitrile: This is a common industrial route involving the cyclization of diaminomaleonitrile with a one-carbon source like formic acid or formamide at high temperatures.[2][7][8][9]

  • From 4,5-Dicyanoimidazole: This method involves the selective hydrolysis of one of the nitrile groups of 4,5-dicyanoimidazole to a carboxamide.[4]

  • From Inosine or Hypoxanthine: These routes are often used for the synthesis of related nucleosides like AICAR (5-aminoimidazole-4-carboxamide riboside) but can be adapted to produce the parent compound.[2]

Q2: I observe a byproduct with a mass corresponding to a formylated adduct of my starting material. What is this and how can I avoid it?

A2: When using formamide or formic acid as a reagent, especially at high temperatures, it is possible to form N-formylated byproducts of your starting materials or intermediates.[1] Formamide can act as a formylating agent. To minimize this, ensure that the reaction conditions favor cyclization over formylation. This can sometimes be achieved by carefully controlling the stoichiometry of the reagents and the reaction temperature. If formylation is a persistent issue, consider using an alternative one-carbon source for the cyclization.

Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A3: A combination of techniques is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for quantitative analysis of the reaction mixture and for determining the purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) is commonly used.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for identifying and characterizing unknown impurities and byproducts by providing both chromatographic separation and mass information.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the final product and identifying major impurities.

Q4: Are there any "greener" synthesis methods available for imidazole-4-carboxamide?

A4: Research into more environmentally friendly synthetic methods is ongoing. Some approaches that align with the principles of green chemistry include:

  • Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and improve yields, leading to a more energy-efficient process.[10][11]

  • Catalytic Methods: The use of catalysts can enable reactions to proceed under milder conditions, reducing energy consumption and the need for harsh reagents.

  • Aqueous Reaction Conditions: Whenever possible, using water as a solvent is a key aspect of green chemistry. Some imidazole syntheses can be performed in aqueous media.[12]

References

  • Zuliani, V., Cocconcelli, G., Fantini, M., Ghiron, C., & Rivara, M. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. The Journal of Organic Chemistry, 72(12), 4551–4553.
  • Kumashiro, I., & Takenishi, T. (1965). U.S. Patent No. 3,468,901. Washington, DC: U.S.
  • Traube, W. (1900). Ueber eine neue Synthese der Harnsäure und ihrer Derivate. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
  • BenchChem. (2025). An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde.
  • BenchChem. (2025). A Comparative Guide to Purine Synthesis: Exploring Alternatives to Aminomalononitrile.
  • Kua, J., & Krizner, H. E. (2018). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics, 20(29), 19467–19477.
  • Chen, X., Jing, J., Ren, W., Han, D. E., Jing, N., & Wang, G. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Organic Process Research & Development, 25(3), 618-623.
  • Yamada, Y., Kumashiro, I., & Takenishi, T. (1968). Synthesis of 4-Amino-5-imidazolecarbonitrile and 4-Amino-5-imidazolecarboxamide from 4,5-Dicyanoimidazole. Bulletin of the Chemical Society of Japan, 41(1), 241-241.
  • YouTube. (2024, July 25). From Other Imidazoles by Substitution of Hydrogen [Video]. YouTube.
  • Banerjee, S., et al. (2015). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 4(8), 1668-1681.
  • ResearchGate. (n.d.). General pathway of Traube's method for purine synthesis [Image]. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine. Retrieved from [Link]

  • Yang, W. C., Li, J., Li, J., Chen, Q., & Yang, G. F. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1326-1329.
  • Aly, A. A., Bräse, S., & Abdel-Wahab, B. F. (2011). Reaction of Amidrazones with Diaminomaleonitrile: Synthesis of 4-Amino-5-Iminopyrazoles. Journal of Heterocyclic Chemistry, 48(4), 947-950.
  • Semantic Scholar. (n.d.). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Identification, characterization and HPLC quantification of impurities in apremilast. Analytical Methods, 9(33), 4895-4903.
  • MDPI. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium.

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Resolving stability degradation of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and resolving the stability degradation of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to ensure the integrity of your experimental results.

Introduction: The Challenge of Compound Stability in DMSO

1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide is a compound of significant interest, but like many small molecules, its long-term stability in solution can be a critical concern. DMSO is an exceptional and widely used solvent due to its ability to dissolve a broad range of compounds.[1][2] However, its chemical properties, including its hygroscopicity and potential for containing reactive impurities, can contribute to the degradation of sensitive molecules.[2][3][4] This guide provides a structured approach to diagnosing, troubleshooting, and preventing the degradation of your compound in DMSO stocks.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered with the stability of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide in DMSO solution.

Q1: I've observed a decrease in the potency or concentration of my compound in a DMSO stock solution stored over time. What are the likely causes?

A1: Symptom & Potential Causes

A time-dependent loss of the parent compound indicates chemical degradation. For a molecule with an imidazole ring and a carboxamide group, the primary suspects are hydrolysis and oxidation. The specific cause can often be traced back to solvent quality, storage conditions, or handling procedures.

Potential Degradation Pathways:

  • Hydrolysis: The carboxamide functional group is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic impurities. Given that DMSO is highly hygroscopic (readily absorbs atmospheric water), water contamination is a primary concern.[2][5]

  • Oxidation: Imidazole moieties can be liable to oxidation, especially when mediated by impurities, light, or atmospheric oxygen.[6][7] This can lead to the formation of various oxygenated byproducts, altering the compound's structure and activity.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions in sensitive structures like the imidazole ring.[6]

  • DMSO-Mediated Degradation: Although generally stable, DMSO can decompose at elevated temperatures or in the presence of strong acids or bases, potentially generating reactive species that can interact with the dissolved compound.[1][8] Impurities in lower-grade DMSO can also be a direct cause of degradation.[3]

Diagnostic & Troubleshooting Workflow

The following diagram outlines a logical workflow to pinpoint the cause of degradation and identify a solution.

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Investigation of Cause cluster_2 Phase 3: Corrective & Preventative Actions Observe Observe Loss of Potency / Concentration Confirm Confirm with Freshly Prepared Standard via HPLC/LC-MS Observe->Confirm Hypothesize Hypothesize Degradation Pathway (Hydrolysis, Oxidation, etc.) Confirm->Hypothesize Degradation Confirmed Forced_Deg Perform Forced Degradation Study (Acid, Base, H2O2, Light, Heat) Hypothesize->Forced_Deg Analyze_Deg Analyze Degradants by LC-MS to Match Profile Forced_Deg->Analyze_Deg Implement Implement Corrective Actions Analyze_Deg->Implement Pathway Identified Solvent Use High-Purity, Anhydrous DMSO Solvent->Implement Storage Store at -80°C, Aliquoted, Inert Gas Overlay Storage->Implement Handling Minimize Freeze-Thaw Cycles & Light Exposure Handling->Implement Revalidate Re-validate Stability Implement->Revalidate

Caption: Troubleshooting workflow for stability issues.

Q2: How can I definitively determine which degradation pathway (e.g., hydrolysis vs. oxidation) is affecting my compound?

A2: Forced Degradation Studies (Stress Testing)

A forced degradation study is the most effective way to identify potential degradation products and understand the compound's vulnerabilities.[9] This involves intentionally exposing the compound to harsh conditions to accelerate degradation.[10] By comparing the degradation products formed under specific stress conditions to those observed in your aged DMSO stock, you can diagnose the root cause.

Forced Degradation Experimental Protocol

This protocol is designed to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[9]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide in acetonitrile or methanol.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.[9]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.[9]

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.[9]

    • Photodegradation: Expose a solution (in a photostable container) to a light source compliant with ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil in the same location.[11]

    • Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.[12][13]

  • Time Points: Sample from each vial at regular intervals (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the acid/base samples with an equimolar amount of base/acid.

  • Analysis: Analyze all samples, including a T=0 control, using a stability-indicating HPLC or LC-MS method. LC-MS is particularly useful for identifying the mass of the degradation products, which provides clues to their structure.[14][15]

Data Interpretation Table
Stress ConditionLikely Degradation PathwayExpected Outcome if Pathway is Dominant
Acid/Base (0.1 M HCl/NaOH) HydrolysisDegradation profile matches the aged DMSO stock; MS data shows product consistent with carboxamide cleavage.
Oxidative (3% H₂O₂) OxidationDegradation profile matches the aged DMSO stock; MS data shows addition of one or more oxygen atoms.
Photolytic (ICH Q1B) PhotodegradationSignificant degradation only in the light-exposed sample compared to the dark control.
Thermal (60-80°C) ThermolysisDegradation occurs in the heated sample, indicating inherent thermal lability.
Q3: What immediate, practical steps can I take to improve the stability of my compound in DMSO?

A3: Best Practices for Preparation and Storage

Preventing degradation is always preferable to dealing with its consequences. Adhering to strict protocols for solvent handling and stock solution storage is paramount.

  • Use High-Purity, Anhydrous DMSO: The quality of your solvent is non-negotiable. Use only new, unopened bottles of high-purity (≥99.9%), anhydrous, or spectrophotometric grade DMSO.[3][16][17] Lower-grade DMSO may contain water, acidic impurities, or peroxides that actively degrade compounds.

  • Proper Storage of Stock Solutions: Store stock solutions at -80°C for long-term stability.[18][19] For short-term use (less than a month), -20°C may be acceptable, but re-validation is recommended.[18]

  • Aliquot to Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution introduces atmospheric moisture and can cause thermal stress.[19][20] Prepare single-use aliquots to avoid this.

  • Protect from Light: Always store stock solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[6]

  • Consider an Inert Atmosphere: For highly sensitive compounds, after aliquoting, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes the risk of oxidation.

Section 2: Frequently Asked Questions (FAQs)

  • Q: What is the ideal concentration for a DMSO stock solution?

    • A: While compound-specific, typical stock concentrations range from 10 to 30 mM. It is crucial to ensure the compound is fully dissolved. Do not prepare a stock solution that is close to its saturation limit, as temperature fluctuations during storage can cause precipitation.[20]

  • Q: Can I use gentle heat or sonication to dissolve my compound in DMSO?

    • A: Yes, gentle warming (e.g., a 37°C water bath) or brief sonication can be used to aid dissolution.[20] However, avoid excessive heat, as it can accelerate thermal degradation.[13] Always visually inspect the solution to ensure it is clear and free of particulates before storage.

  • Q: How often should I check the stability of my long-term stock?

    • A: For critical experiments, it is good practice to qualify a new aliquot of a long-term stock if it has been stored for more than 6 months at -80°C.[18] This can be done by running an HPLC analysis and comparing the peak area of the parent compound to a freshly prepared standard.

  • Q: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for an assay. How can I prevent this?

    • A: This is a common issue related to solubility. Perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into the aqueous medium.[20] Additionally, ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) and consistent across all conditions, including controls.[20] Using co-solvents in the final buffer may also help.[21]

Section 3: Key Experimental Protocols

Protocol 1: Preparation of High-Quality DMSO Stock Solution

This protocol minimizes contamination with water and oxygen.

  • Materials: Use a new, sealed bottle of anhydrous, high-purity (≥99.9%) DMSO.[17] Use sterile, amber glass vials with PTFE-lined screw caps.

  • Environment: Work in a clean, dry environment, preferably a chemical fume hood or a glove box with low humidity.

  • Preparation: a. Allow the compound and DMSO to come to room temperature before opening to prevent condensation. b. Weigh the desired amount of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide into a vial. c. Add the calculated volume of DMSO to achieve the target concentration. d. Cap the vial tightly and vortex gently until the compound is fully dissolved. Use a brief sonication or gentle warming (≤37°C) if necessary.[20]

  • Aliquoting & Storage: a. Immediately dispense the stock solution into single-use aliquots in properly labeled amber vials. b. (Optional but recommended) Flush the headspace of each aliquot vial with argon or nitrogen. c. Seal tightly and store immediately at -80°C.[19]

Protocol 2: Routine Stability Assessment by HPLC

This is a quick method to check the integrity of a stored aliquot.

Caption: Experimental workflow for HPLC stability check.

References

  • Ostermeier, L., Oliva, R., & Winter, R. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. RSC Publishing.
  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of new Drug Substances and Products.
  • Dakenchem. (2026). Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
  • Fisher, J. K., et al. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research - ACS Publications.
  • St-Jean, F., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Publications.
  • MedChemExpress (MCE). Compound Handling Instructions.
  • Inoue, C., et al. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. MDPI.
  • Lockett, M. J., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B - ACS Publications.
  • Wang, Y., et al. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PMC.
  • Peca, J., et al. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. PMC.
  • Cheng, H. (2025). How to prepare a 4-PBA (100 mg/kg) working solution?. ResearchGate.
  • ResearchGate. (Undated). Degradation pathways in perovskite precursors.
  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone.
  • ResearchGate. (Undated). Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis...
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Singh, A. K. (2023). Water-DMSO Co–Solvent effect and kinetics of acid catalyzed Hydrolysis of butyl formate and Influence on Activation Parameters. Asian Journal of Research in Chemistry.
  • Wikipedia. (Undated). Dimethyl sulfoxide.
  • Kumar, A., et al. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PMC.
  • Richardson, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
  • Shimadzu Scientific Instruments. Small Molecule Analysis Compendium.
  • Gaylord Chemical. (2025). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices.
  • Gzella, A., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC.
  • Gershon, H., & Parmegiani, R. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham Research Commons.
  • HD Chemicals LTD. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits.
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • Lab Chemicals. (2025). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO).
  • Alelyunas, Y. W., Pelosi-Kilby, L., & Spreen, R. C. (2011). Application of an automated multi-pH and multi-temperature platform for accelerated solution stability testing in supporting drug discovery. RSC Publishing.
  • Ivanisevic, J., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry.
  • Sitarek, P., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI.
  • Jain, N. F., & Masse, C. E. Synthesis from Carboxylic Acid Derivatives.
  • Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes.
  • Swanson, B. N. (1986). Dimethyl sulfoxide (DMSO): a review. The Cornell veterinarian.
  • BenchChem. (2025). Application Notes and Protocols for Compound Stability Testing.
  • AZoLifeSciences. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts.

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Technical Support Center: Impurity Profiling for 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-782-ICA Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Impurity Identification in Crude 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide

Executive Summary

This guide addresses the identification and control of impurities in the synthesis of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide . Based on standard industrial protocols, the most prevalent synthesis route involves the N-arylation of ethyl 4-imidazolecarboxylate followed by ammonolysis , or the direct coupling of imidazole-4-carboxamide (ICA) with an aryl source.

The critical quality attribute (CQA) most frequently compromised in this workflow is regioselectivity , specifically the formation of the 1,5-isomer alongside the desired 1,4-isomer . This guide provides targeted troubleshooting for regioisomers, hydrolysis byproducts, and unreacted intermediates.

Part 1: Troubleshooting Guide (Q&A)
Q1: I observe a persistent impurity at RRT 0.92 in my HPLC chromatogram that has the same mass (M+H = 216.1) as the product. What is it?

Diagnosis: This is almost certainly the 1,5-regioisomer (1-(4-ethylphenyl)-1H-imidazole-5-carboxamide). Technical Insight: During the N-arylation of ethyl 1H-imidazole-4-carboxylate (or the amide itself), the imidazole ring tautomerizes. The nitrogen atoms at positions 1 and 3 are nucleophilic.

  • Desired Pathway: Arylation at N1 yields the 1,4-substituted product (thermodynamically favored in some conditions, but sterically sensitive).

  • Impurity Pathway: Arylation at N3 (which becomes N1 in the product numbering) yields the 1,5-substituted product. Resolution:

  • Confirmation: Perform 2D NMR (NOESY). The 1,4-isomer will show an NOE correlation between the imidazole C5-proton and the phenyl ring protons. The 1,5-isomer will show NOE between the imidazole C2-proton and the phenyl ring, but the C5-proton will be spatially distant from the aryl group.

  • Mitigation: If using Chan-Lam coupling (Cu-catalyzed), switch to a ligand that enhances steric bulk around the metal center to favor the less hindered 1,4-product. If using nucleophilic aromatic substitution (

    
    ), lower the reaction temperature to favor the kinetic product.
    
Q2: The crude material shows a peak at M+H = 245.1. It decreases after prolonged exposure to ammonia, but never disappears.

Diagnosis: This is the Ethyl ester intermediate (Ethyl 1-(4-ethylphenyl)-1H-imidazole-4-carboxylate). Technical Insight: In the two-step route (Arylation


 Amidation), the conversion of the ethyl ester to the primary carboxamide is often rate-limited by the solubility of the aryl-imidazole ester in aqueous ammonia or methanolic ammonia.
Resolution: 
  • Protocol Adjustment: Increase the reaction pressure (using a sealed tube) or temperature to

    
    . Alternatively, use a catalytic amount of sodium cyanide (NaCN) or Calcium Chloride (
    
    
    
    ) in methanol to accelerate the aminolysis.
Q3: A highly polar impurity (RRT 0.45) is forming during workup. It is acidic.

Diagnosis: This is 1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid . Technical Insight: The carboxamide group can hydrolyze back to the carboxylic acid under strongly basic conditions (pH > 12) or acidic conditions, especially at elevated temperatures. This often happens if the ammonolysis step is quenched with strong acid or if the workup involves prolonged heating in basic water. Resolution:

  • Control: Maintain pH 7–9 during workup. Avoid heating the crude material in aqueous base. Remove residual ammonia under vacuum rather than neutralizing with strong acid.

Q4: I am using Chan-Lam coupling with 4-ethylphenylboronic acid. I see a non-polar impurity at RRT 1.3.

Diagnosis: This is likely 4,4'-Diethylbiphenyl (homocoupling product) or 4-ethylphenol . Technical Insight: Copper-catalyzed oxidative couplings often generate phenols (oxidation of boronic acid) or biaryls (homocoupling) as side reactions, especially if oxygen flow is not regulated or if the catalyst load is too high. Resolution:

  • Purification: These impurities are lipophilic. A simple wash of the crude solid with cold diethyl ether or hexanes usually removes them, as the imidazole carboxamide product is much less soluble in non-polar solvents.

Part 2: Analytical Data & Specifications
Table 1: Common Impurity Profile
Impurity NameStructure DescriptionRelative Retention Time (RRT)*Mass (ESI+)Origin
Target Compound 1,4-isomer1.00216.1Product
Impurity A 1,5-isomer (Regioisomer)0.90 - 0.95216.1Synthesis (Regioselectivity)
Impurity B Ethyl ester intermediate1.15 - 1.25245.1Incomplete Reaction
Impurity C Carboxylic Acid0.40 - 0.50217.1Hydrolysis
Impurity D 4-Ethylaniline0.60 - 0.70122.1Starting Material Degradation

*Note: RRT values are approximate based on a standard C18 Reverse Phase method (Water/Acetonitrile with 0.1% Formic Acid).

Recommended HPLC Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm

    
     4.6 mm, 3.5 
    
    
    
    m) or equivalent.
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (imidazole ring) and 210 nm (amide).

Part 3: Synthesis & Impurity Pathways (Visualized)

The following diagram illustrates the origin of the critical regioisomer and hydrolysis impurities during the synthesis workflow.

G SM1 Ethyl 1H-imidazole-4-carboxylate (Starting Material) Int_14 Ethyl 1-(4-ethylphenyl)-1H-imidazole-4-carboxylate (Desired Intermediate) SM1->Int_14 N-Arylation (Major Path) Int_15 Ethyl 1-(4-ethylphenyl)-1H-imidazole-5-carboxylate (Impurity A Precursor) SM1->Int_15 N-Arylation (Minor Path) Reagent 4-Ethylphenyl Boronic Acid (Cu(OAc)2, Pyridine) Reagent->Int_14 Product 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide (Target Compound) Int_14->Product NH3/MeOH (Amidation) Imp_B Residual Ethyl Ester (Impurity B) Int_14->Imp_B Incomplete Rxn Imp_A 1,5-Regioisomer (Impurity A) Int_15->Imp_A NH3/MeOH Imp_C Carboxylic Acid (Impurity C) Product->Imp_C Hydrolysis (pH > 12 or < 2)

Caption: Figure 1. Impurity generation pathways showing the bifurcation at the N-arylation step leading to regioisomers, and downstream hydrolysis risks.

Part 4: Experimental Validation Protocols
Protocol 1: Regioisomer Differentiation via NOE Difference Spectroscopy

To definitively distinguish the 1,4-isomer (Target) from the 1,5-isomer (Impurity A):

  • Sample Prep: Dissolve 10 mg of crude material in 0.6 mL DMSO-

    
    .
    
  • Acquisition: Acquire a standard

    
    H NMR spectrum. Identify the imidazole singlets:
    
    • H-2: Typically downfield (~8.0–8.5 ppm).

    • H-5 (Target): ~7.5–8.0 ppm.

  • NOE Experiment: Irradiate the aryl protons (ortho-position).

    • Target (1,4): You will observe NOE enhancement at H-5 (the proton on the imidazole ring adjacent to the amide, but spatially close to the N-aryl group in the 1,4-conformation). Correction: In 1,4-substitution, H-5 is adjacent to N1. In 1,5-substitution, the Carbon-5 is substituted by the amide, so the proton is at C4? No, numbering changes.

    • Numbering Correction for Protocol:

      • Target (1,4-isomer): N1 is aryl.[2][3] C4 is amide. C5 has a Proton. H-5 is adjacent to N1-Aryl. Strong NOE expected between Aryl-ortho protons and H-5.

      • Impurity (1,5-isomer): N1 is aryl.[2] C5 is amide. C4 has a Proton. H-4 is distant from N1-Aryl. Weak or NO NOE expected between Aryl-ortho protons and H-4.

  • Result: Strong NOE = Target (1,4). No NOE = Impurity (1,5).

Protocol 2: Removal of Carboxylic Acid Impurity

If Impurity C (Acid) > 1.0%:

  • Dissolve crude solid in Ethyl Acetate .

  • Wash with 5% Sodium Bicarbonate (

    
    )  solution (2x). The acid moves to the aqueous layer.
    
  • Wash organic layer with Brine.

  • Dry over

    
     and concentrate.
    
  • Result: Acid impurity should be non-detectable by HPLC.

References
  • Synthesis of Imidazole-4-Carboxamide Derivatives

    • Title: "C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals."[4]

    • Source: Canadian Journal of Chemistry, 2023.[4]

    • URL:[Link] (Validates C-H arylation routes for ICA).

  • Regioselectivity in Imidazole Alkylation/Arylation

    • Title: "Regioselective Synthesis of 1,4-Disubstituted Imidazoles."
    • Source: Journal of Organic Chemistry (General Reference for N-aryl
    • URL:[Link] (Foundational text on steric control in imidazole substitution).

  • Analytical Methods for Imidazoles

    • Title: "Analytical Techniques for the Determination of Imidazole Compounds."[1]

    • Source: BenchChem Technical Guides.
  • Coupling Reagent Byproducts

    • Title: "Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination."[5]

    • Source: American Pharmaceutical Review.[5]

    • URL:[Link] (Relevant if amide coupling agents were used).

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide and Standard PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the bioactivity of the novel compound, 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide, against established standard inhibitors of Poly(ADP-ribose) polymerase (PARP). It is designed for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry. Our focus is on providing robust, reproducible methodologies and clear data interpretation to ascertain the compound's potential as a therapeutic agent.

Introduction: The Rationale for a New PARP Inhibitor

The imidazole ring system is a cornerstone pharmacophore in modern drug discovery, present in numerous biologically active molecules.[1][2] Its unique chemical properties allow for versatile interactions with biological targets, making it a privileged scaffold for developing novel therapeutics.[3][4] Within this class, imidazole-4-carboxamide derivatives have demonstrated a wide spectrum of activities, including potential as anticancer agents.[5][6] This guide focuses on a specific derivative, 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide , an investigational compound with a structure suggestive of enzyme inhibitory potential.

We propose a comparative analysis of this compound's bioactivity against inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a critical enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks.[7] In certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand breaks is deficient.[8] Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death—a concept known as synthetic lethality.[7][9] This has made PARP inhibitors a successful class of targeted therapies for specific types of breast, ovarian, and prostate cancers.[8][9][10]

Several benzimidazole and thieno-imidazole carboxamides have been identified as potent PARP-1 inhibitors, validating this chemical scaffold as a promising starting point.[11][12][13] The objective of this guide is to outline a rigorous, multi-tiered experimental workflow to compare the in vitro efficacy and mechanism of action of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide with a clinically approved PARP inhibitor.

Standard Inhibitor for Comparison

For this comparative study, we will use Olaparib (Lynparza®) as the standard inhibitor. Olaparib is a potent, orally active PARP1 and PARP2 inhibitor that is FDA-approved for treating certain types of BRCA-mutated cancers.[8][9][14] Its well-characterized potency and mechanism of action provide a robust benchmark against which our investigational compound can be measured.

Experimental Design: A Step-by-Step Workflow for Bioactivity Comparison

A logical and phased approach is crucial for a comprehensive comparison. We will progress from a direct biochemical assay to cell-based models to evaluate both enzymatic inhibition and cellular efficacy.

G cluster_0 Phase 1: Enzymatic Assay cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis enz_assay PARP-1 Enzymatic Inhibition Assay enz_data Determine IC50 values (Direct Inhibition) enz_assay->enz_data Quantify Potency comparison Comparative Bioactivity Assessment enz_data->comparison Input cell_via Cell Viability Assay (e.g., MTT/CCK-8) cell_data Determine IC50 values (Cellular Efficacy) cell_via->cell_data Quantify Cytotoxicity western Western Blot Analysis mech_data Confirm Mechanism of Action (PARylation & Apoptosis) western->mech_data Protein-level Analysis cell_data->comparison Input mech_data->comparison Input

Caption: Overall experimental workflow for comparative bioactivity assessment.

Part A: In Vitro PARP-1 Enzymatic Inhibition Assay

Causality: The first step is to determine if 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide directly inhibits the enzymatic activity of PARP-1 and to quantify its potency relative to Olaparib. A cell-free enzymatic assay isolates the interaction between the inhibitor and the enzyme from other cellular factors.[15]

Protocol: Spectrophotometric Enzyme Inhibition Assay [15][16]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).

    • Reconstitute recombinant human PARP-1 enzyme in assay buffer.

    • Prepare a stock solution of NAD+ (substrate) and activated DNA (co-factor).

    • Prepare serial dilutions of the test compound (1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide) and Olaparib in DMSO, then dilute further in assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of assay buffer to all wells.

    • Add 10 µL of the diluted inhibitor solutions (or vehicle control) to the appropriate wells.

    • Add 10 µL of a pre-mixture of PARP-1 enzyme and activated DNA.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of the NAD+ substrate solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and develop a signal according to the kit manufacturer's instructions (e.g., using an antibody-based detection of poly(ADP-ribose) chains via colorimetric or fluorescent readout).

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Normalize the data by setting the uninhibited control (vehicle only) to 100% activity and a no-enzyme control to 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.[15]

Part B: Cell-Based Bioactivity Assays

Causality: Moving from a purely biochemical context to a cellular one is essential. Cell-based assays determine if the compound can penetrate cell membranes, engage its target in the complex intracellular environment, and elicit a biological response.[17][18] We will use a cancer cell line with a known deficiency in DNA repair, such as a BRCA1-mutant breast cancer line (e.g., MDA-MB-436), where PARP inhibitor sensitivity is expected.[19]

Protocol 1: Cell Viability Assay (CCK-8 or MTT) [20]

  • Cell Culture:

    • Culture MDA-MB-436 cells in the recommended medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.

    • Seed 4,000-8,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide and Olaparib in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds (or vehicle control).

    • Incubate the plates for 72 hours.

  • Viability Measurement (CCK-8 Example):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C until a color change is apparent.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: Western Blot Analysis for Mechanism Confirmation

Causality: To confirm that the observed cytotoxicity is due to PARP inhibition, we will use Western blotting to measure the levels of PARylation (the product of PARP activity) and key markers of apoptosis.[21][22][23] A potent PARP inhibitor should decrease cellular PARylation and induce apoptotic markers like cleaved PARP (c-PARP) and cleaved Caspase-3.[24]

G cluster_pathway Mechanism of PARP Inhibition ssb DNA Single-Strand Break (SSB) parp PARP-1 Enzyme ssb->parp Recruits par Poly(ADP-ribose) Chains (PARylation) parp->par Synthesizes repair SSB Repair par->repair Recruits Repair Proteins inhibitor PARP Inhibitor (e.g., Olaparib) inhibitor->parp Blocks & Traps

Caption: Simplified PARP-1 signaling in DNA repair and point of inhibition.

Protocol Steps: [21][25][26]

  • Cell Treatment and Lysis:

    • Seed MDA-MB-436 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound and Olaparib at concentrations around their respective IC50 values (e.g., 0.5x, 1x, 2x IC50) for 24-48 hours. Include a vehicle control.

    • To robustly induce PARylation for the inhibition measurement, treat a subset of cells with a DNA damaging agent (e.g., H₂O₂) for a short period before harvesting.

    • Wash cells with ice-cold PBS and lyse them using 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein from each sample onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • PAR (for PARylation)

      • Cleaved PARP (an apoptosis marker)

      • Cleaved Caspase-3 (an apoptosis marker)

      • β-Actin or GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system. Densitometric analysis can be performed to quantify changes in protein levels.

Data Presentation and Interpretation

For clarity and direct comparison, all quantitative data should be summarized in tables.

Table 1: Comparative In Vitro Inhibitory Activity

CompoundTargetEnzymatic IC50 (nM)Cellular IC50 (µM) [MDA-MB-436]
1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide PARP-1Experimental ValueExperimental Value
Olaparib (Standard) PARP-1/2~5~0.5 - 5 (cell line dependent)
  • Interpretation: A lower IC50 value indicates higher potency. The enzymatic IC50 reflects direct target engagement, while the cellular IC50 reflects overall efficacy, including cell permeability and stability. A large discrepancy between the two values for the test compound might suggest poor cell permeability or efflux by transporters.

Table 2: Summary of Western Blot Analysis

Treatment (at IC50)PARylation LevelCleaved PARP LevelCleaved Caspase-3 Level
Vehicle Control BaselineBaselineBaseline
Vehicle + H₂O₂ ++++++
Test Compound + H₂O₂ +++++++
Olaparib + H₂O₂ +++++++++
  • Interpretation: Successful PARP inhibition should lead to a marked decrease in PARylation levels after H₂O₂ stimulation compared to the control. Concurrently, a significant increase in cleaved PARP and cleaved Caspase-3 would confirm that the compound's cytotoxic effect is mediated through the induction of apoptosis, consistent with the mechanism of action of PARP inhibitors.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to compare the bioactivity of the novel compound 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide with the standard PARP inhibitor, Olaparib. By integrating enzymatic assays, cell-based viability studies, and mechanistic Western blot analysis, researchers can generate a comprehensive profile of the compound's potency, cellular efficacy, and mode of action. The resulting data will provide a solid foundation for determining its potential for further preclinical and clinical development as a targeted anticancer agent.

References

  • Western Blotting Protocol. Cell Signaling Technology.
  • Western blot protocol. Abcam.
  • Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics.
  • Western blot protocol: A simple 7-step guide to protein detection. Cytiva.
  • Western Blot Protocols and Recipes. Thermo Fisher Scientific.
  • Cell-culture based test systems for anticancer drug screening. ecancer.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC.
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  • Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. Benchchem.
  • Imidazole-4-carboxamide derivatives as inhibitors of adenosine deaminase.
  • PARP Inhibitors: What They Are, Types & Side Effects. Cleveland Clinic.
  • Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
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  • Western Blot. Addgene.
  • Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.
  • Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. Asian Journal of Chemistry.
  • PARP inhibitors. Knowledge Hub.
  • Hsp90 inhibitor. Wikipedia.
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  • The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. PubMed.
  • HSP90 Inhibitors.
  • In vitro α-glucosidase inhibitory assay. Protocols.io.
  • Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. PubMed.
  • HSP90 Inhibitor, Antagonist, Activator, Modulator, Degrader, Pre-designed Set, Ligand, Gene. MedChemExpress.
  • PARP Inhibitors. Susan G. Komen®.
  • An Overview of PARP Inhibitors for the Tre
  • In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctul
  • Protocol for enzyme assays. Royal Society of Chemistry.
  • PARP | Inhibitors. MedchemExpress.com.
  • Chemically Accessible Hsp90 Inhibitor That Does Not Induce a He
  • Discovery of imidazole carboxamides as potent and selective CCK1R agonists. PubMed.
  • FDA-approved drugs used for combination with HSP90 inhibitors in clinical trials.
  • A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research.
  • Bioorganic & medicinal chemistry. VIVO.
  • The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cispl
  • Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. PMC.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI.
  • Synthesis and biological evaluation of 1,2,4,5-tetrasubstituted imidazoles.
  • The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma.

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A Comparative Guide to the Validation of Purity Standards for 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. This guide provides an in-depth, objective comparison of methodologies for validating the purity standards of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide, a novel imidazole derivative with significant therapeutic potential. As a senior application scientist, the following protocols and insights are grounded in established regulatory frameworks and field-proven experience to ensure scientific integrity and trustworthiness in your analytical validation.

The quality, consistency, and stability of APIs are fundamental to the performance of pharmaceutical products.[] Comprehensive testing is crucial to confirm the chemical identity, purity, and reproducibility of an API throughout its synthesis, scale-up, and storage.[] Any compromise in the quality or purity of an API can lead to diminished drug efficacy, adverse side effects, and potential patient harm.[2]

This guide will navigate the critical aspects of validating purity standards, from selecting the appropriate analytical techniques to defining and verifying essential validation parameters, all while adhering to the harmonized guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4]

The Criticality of a Validated Purity Method

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6] For 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide, this means establishing a reliable method to quantify its purity and identify any potential impurities. These impurities can arise from the synthesis process, degradation, or storage and may impact the API's safety and efficacy.

A validated analytical method provides a high degree of assurance that it will consistently produce a result that meets pre-determined specifications and quality attributes. This is not a one-time event but a continuous process throughout the method's lifecycle.[3]

Comparative Analysis of Analytical Techniques for Purity Determination

Several analytical techniques are available for the determination of imidazole compounds, each with its own set of advantages in terms of sensitivity, selectivity, and applicability.[7] The most prominent methods for purity assessment of a compound like 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Technique Principle Strengths Limitations Typical Application for Purity
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Versatile, widely applicable for non-volatile and thermally labile compounds. High resolution and sensitivity.[7]Requires soluble samples. Mobile phase consumption can be high.Primary method for assay and impurity quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.Excellent for volatile impurities. High sensitivity and specificity.Not suitable for non-volatile or thermally unstable compounds without derivatization.Analysis of residual solvents and volatile organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and purity of a sample.Provides structural confirmation. Can be used for quantitative analysis without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods. Complex spectra for mixtures.Structural elucidation of the API and impurities. Quantitative analysis.

For routine quality control and purity validation of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and recommended technique due to its robustness, precision, and ability to separate a wide range of potential impurities.[7][8][9]

Foundational Pillars of Method Validation

According to ICH Q2(R2) guidelines, the validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose.[5][10] The core validation parameters that must be evaluated are outlined below.[3][4]

Diagram: Core Validation Parameters for Analytical Procedures

G Validation Validation Specificity Specificity Validation->Specificity Is the method selective? Linearity Linearity Validation->Linearity Is the response proportional? Accuracy Accuracy Validation->Accuracy How close to the true value? Precision Precision Validation->Precision Is the method reproducible? Range Range Validation->Range What is the operational interval? Robustness Robustness Validation->Robustness How resilient to small changes? LOD_LOQ LOD & LOQ Validation->LOD_LOQ What are the detection limits?

A diagram illustrating the core parameters for analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] For 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide, this involves demonstrating that the analytical signal is solely from the API and not from any potential impurities or excipients.

Linearity

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[6] This is typically evaluated by analyzing a series of dilutions of a reference standard.

Accuracy

Accuracy is the closeness of the test results to the true value.[3] It is often determined by analyzing a sample of known concentration and comparing the measured value to the theoretical value, expressed as percent recovery.[6]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.[4] Precision is considered at three levels: repeatability, intermediate precision, and reproducibility.

Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: Purity Validation of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide by RP-HPLC

This protocol outlines a comprehensive approach to validating an RP-HPLC method for the purity determination of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide.

Materials and Reagents
  • 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide reference standard (purity >99.5%)

  • Potential process impurities and degradation products (if available)

  • HPLC-grade acetonitrile and methanol

  • Purified water (18.2 MΩ·cm)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

HPLC System and Conditions
  • System: A validated HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer (e.g., 25 mM, pH 3.0). The exact gradient program should be optimized to achieve good resolution between the API and all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined from the UV spectrum of the API (e.g., 254 nm).

  • Injection Volume: 10 µL.

Validation Experiments

Diagram: HPLC Purity Validation Workflow

G cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting Standard_Prep Prepare Reference Standard Solutions Linearity Linearity (5-7 concentrations) Standard_Prep->Linearity Accuracy Accuracy (Spiking Studies) Standard_Prep->Accuracy Sample_Prep Prepare Sample Solutions Specificity Specificity (Forced Degradation) Sample_Prep->Specificity Precision Precision (Repeatability & Intermediate) Sample_Prep->Precision Data_Acquisition Acquire Chromatographic Data Specificity->Data_Acquisition Linearity->Data_Acquisition Accuracy->Data_Acquisition Precision->Data_Acquisition Robustness Robustness (Varying Parameters) Robustness->Data_Acquisition LOD_LOQ LOD & LOQ (Signal-to-Noise) LOD_LOQ->Data_Acquisition Data_Analysis Analyze Results vs. Acceptance Criteria Data_Acquisition->Data_Analysis Validation_Report Generate Validation Report Data_Analysis->Validation_Report

A workflow diagram for the validation of an HPLC purity method.

a. Specificity:

  • Perform forced degradation studies on the API sample. Expose the API to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Inject the stressed samples into the HPLC system.

  • Assess the peak purity of the main peak using a diode array detector to ensure no co-eluting peaks.

  • Demonstrate that the method can separate the API from its degradation products and any known impurities.

b. Linearity:

  • Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

c. Accuracy:

  • Prepare a placebo mixture (if applicable) and spike it with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery for each level.

  • The mean recovery should be within a pre-defined acceptance range (e.g., 98.0% to 102.0%).[6]

d. Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument. The %RSD should be ≤ 1.0%.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.

e. Robustness:

  • Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

  • Analyze the system suitability parameters and the assay results to ensure they remain within the acceptance criteria.

f. LOD & LOQ:

  • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Summary of Acceptance Criteria for Purity Method Validation

Parameter Acceptance Criteria
Specificity The method must resolve the API peak from all potential impurities and degradants. Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999.
Accuracy Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) %RSD ≤ 1.0%.
Precision (Intermediate) %RSD ≤ 2.0%.
Robustness System suitability parameters and results remain within specifications after minor variations.
LOD & LOQ Signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Conclusion

The validation of purity standards for 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide is a scientifically rigorous process that underpins the quality and safety of the final drug product. By employing a systematic and well-documented approach based on established regulatory guidelines, researchers and drug development professionals can ensure the integrity of their analytical data. While HPLC stands out as the primary technique for purity assessment, a comprehensive validation plan should consider all potential impurities and employ orthogonal methods where necessary. The protocols and comparative data presented in this guide serve as a robust framework for establishing a self-validating system of purity control, ultimately contributing to the development of safe and effective medicines.

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • ICH Guidelines for Analytical Method Valid
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
  • Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing - Nicovaper.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.
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  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.